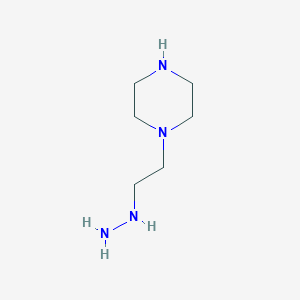

1-(2-Hydrazinylethyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H16N4 |

|---|---|

Molecular Weight |

144.22 g/mol |

IUPAC Name |

2-piperazin-1-ylethylhydrazine |

InChI |

InChI=1S/C6H16N4/c7-9-3-6-10-4-1-8-2-5-10/h8-9H,1-7H2 |

InChI Key |

XTHQMNYSCVRMIK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CCNN |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Hydrazinylethyl Piperazine and Precursor Compounds

General Strategies for Piperazine (B1678402) Ring Construction

The synthesis of the piperazine heterocycle is a cornerstone of medicinal and organic chemistry. researchgate.net The inherent flexibility of the piperazine structure allows for the design of new bioactive molecules. researchgate.net General synthetic approaches can be broadly categorized into methods that build the ring from acyclic precursors and those that modify an existing ring. rsc.orgresearchgate.net

A fundamental and widely used strategy for constructing the piperazine ring involves the cyclization of linear diamine precursors. nih.gov This approach is particularly valuable for creating carbon-substituted piperazines, as direct functionalization of the piperazine ring's carbon atoms can be challenging. nih.gov

One common method involves the dimerization of amino acids to form diketopiperazines, which can then be reduced to the corresponding piperazine. nih.gov Another powerful technique is the catalytic reductive cyclization of dioximes. nih.govnih.govmdpi.comresearchgate.net This method starts with the double Michael addition of nitrosoalkenes to a primary amine, forming a bis(oximinoalkyl)amine. mdpi.comresearchgate.net This intermediate then undergoes a stereoselective catalytic reductive cyclization, often using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to yield the piperazine ring. nih.govmdpi.com The mechanism is believed to involve the hydrogenolysis of the N-O bonds to form a diimine intermediate, which subsequently cyclizes and is reduced to the final piperazine product. nih.gov

A Dieckmann cyclization route has also been reported for the formation of piperazine-2,5-diones, which are precursors to piperazines. acs.org This involves the intramolecular cyclization of substrates like CH₂-N(R)C(O)CH₂N(R′)CO₂Ph, where a terminal methylene (B1212753) group closes onto a carbamate's carbonyl group. acs.org Additionally, a concise synthetic route for constructing 3-substituted piperazine-2-acetic acid esters starts from optically pure amino acids, which are converted into 1,2-diamines that then undergo annulation to form the desired piperazine structure. nih.gov

Reductive amination is a versatile and crucial process in the synthesis and functionalization of piperazines. mdpi.com This method can be used to introduce N-alkyl substituents onto the piperazine nitrogen atoms. mdpi.com The reaction typically involves treating a piperazine derivative with an aldehyde or ketone in the presence of a reducing agent. researchgate.net Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. mdpi.comresearchgate.net An advantage of reductive amination over direct alkylation with alkyl halides is that it avoids the formation of quaternary ammonium (B1175870) salts. researchgate.net

This process is widely used in the synthesis of numerous approved drugs containing the piperazine moiety. mdpi.com For instance, in the synthesis of Venetoclax, a reductive amination protocol using N-Boc-piperazine and an appropriate aldehyde was a key step in an improved manufacturing process. mdpi.com The method is also applicable for building the piperazine ring itself. For example, a key 1,2-diamine intermediate can be generated via reductive amination of a β-ketoester with ammonium acetate (B1210297) and sodium cyanoborohydride, which then serves as a precursor for cyclization into the piperazine ring. nih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the synthesis of N-arylpiperazines. mdpi.comacs.org These methods allow for the formation of a carbon-nitrogen bond between a piperazine nitrogen and an aryl halide or triflate. cmu.edu This approach is noted for its broad substrate scope and functional group tolerance. cmu.edu The effectiveness of the catalyst system, which consists of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine (B1218219) ligand, is critical for achieving high yields. cmu.edu

Beyond N-arylation, palladium catalysis is also employed for the construction of the piperazine ring itself. nih.gov A notable strategy involves the palladium-catalyzed carboamination reaction between aryl or alkenyl halides and substituted ethylenediamine (B42938) derivatives to form the heterocyclic ring with high stereoselectivity. nih.gov Another innovative method is the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with various diamine components. nih.govacs.org This modular approach allows for the synthesis of highly substituted piperazines under mild conditions with excellent yields and high regio- and stereochemical control. nih.govacs.org

Synthesis of Key Piperazine-Containing Intermediates

Access to the target molecule often relies on the efficient preparation of versatile piperazine-containing building blocks that can be further elaborated.

1-(2-Hydroxyethyl)piperazine is a widely used intermediate for the synthesis of various pharmaceuticals and other chemical products. chemicalbook.comnih.gov A primary industrial method for its production is the reaction of piperazine with ethylene (B1197577) oxide. googleapis.com To maximize the yield of the desired mono-alkylation product over the di-substituted 1,4-bis(2-hydroxyethyl)piperazine, this reaction is often performed in a reactive distillation column. googleapis.com In this continuous process, piperazine is fed near the top of the column and ethylene oxide is introduced at a lower point, which helps to control the concentration and optimize the formation of 1-(2-hydroxyethyl)piperazine. googleapis.com

Another synthetic route involves the reaction of diethanolamine (B148213) in the presence of a catalyst and hydrogen at elevated temperatures and pressures. chemicalbook.com In one example, heating diethanolamine with a specific catalyst under a hydrogen atmosphere resulted in a 79% yield of 1,4-bis(hydroxyethyl)piperazine, highlighting that reaction conditions can be tuned to favor different products. chemicalbook.com For laboratory-scale synthesis, 1-(2-hydroxyethyl)piperazine can be prepared by reacting it with trityl chloride to protect one of the nitrogen atoms, allowing for selective reactions on the other nitrogen. prepchem.com More recently, 1-(2-hydroxyethyl)-4-(2-hydroxypropyl) piperazine was synthesized with a 98.16% yield by reacting 1-(2-hydroxyethyl) piperazine with propylene (B89431) oxide. researchgate.net

The derivatization of existing piperazine scaffolds is a cornerstone of drug discovery, allowing for the fine-tuning of a molecule's properties. nih.govnih.gov The piperazine nucleus provides a flexible core for designing and synthesizing new compounds. researchgate.net

A common derivatization involves the reaction of piperazine with reagents like NBD-Cl (4-chloro-7-nitrobenzofuran) or acetic anhydride (B1165640) to form stable derivatives, which can be useful for analytical purposes such as HPLC-UV or GC-MS/MS detection. jocpr.comgoogle.com In peptide chemistry, piperazine-based derivatives are used to modify carboxyl groups on peptides to enhance their signal in mass spectrometry. nih.gov

For the synthesis of 1-(2-Hydrazinylethyl)piperazine from the common precursor 1-(2-Hydroxyethyl)piperazine, a standard two-step chemical transformation would be employed. First, the hydroxyl group of 1-(2-Hydroxyethyl)piperazine would be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base. Second, the resulting tosylated or mesylated intermediate would undergo nucleophilic substitution with hydrazine (B178648) (N₂H₄) to displace the leaving group and form the final product, this compound. While direct synthesis examples for this specific compound are not prevalent in the reviewed literature, this pathway represents a logical and well-established synthetic strategy based on the derivatization of a common piperazine scaffold.

Introduction of the Hydrazinylethyl Functionality

The critical step in forming this compound is the creation of the N-N bond of the hydrazine group attached to the ethyl side chain. This can be achieved either by directly introducing a pre-formed hydrazinylethyl group or by converting a different functional group on an ethylpiperazine derivative into a hydrazine.

A direct synthetic approach involves the reaction of a piperazine derivative with a reagent that already contains the hydrazinylethyl structure or its immediate precursor. A prominent strategy in this category is the nucleophilic substitution reaction between a piperazine and an ethyl halide bearing a protected or unprotected hydrazine group.

A plausible and common direct route is the reaction of 1-(2-chloroethyl)piperazine (B3192190) with hydrazine hydrate (B1144303). This reaction leverages the nucleophilic nature of hydrazine to displace the chloride ion from the ethyl side chain of the piperazine derivative.

Reaction Scheme:

In this procedure, 1-(2-chloroethyl)piperazine, which can be synthesized from the readily available 1-(2-hydroxyethyl)piperazine by reaction with a chlorinating agent like thionyl chloride (SOCl₂), serves as the key intermediate. An excess of hydrazine hydrate is typically used to minimize the formation of undesired side products, such as the bis-alkylated hydrazine. The reaction is generally performed in a suitable solvent, such as ethanol (B145695) or isopropanol, and may require heating to proceed at a reasonable rate.

Table 1: Key Reactants and Intermediates for Direct Synthesis

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 1-(2-Hydroxyethyl)piperazine | C₆H₁₄N₂O | 130.19 | Precursor |

| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating Agent |

| 1-(2-Chloroethyl)piperazine | C₆H₁₃ClN₂ | 148.63 | Intermediate |

| Hydrazine Hydrate | H₆N₂O | 50.06 | Reactant |

An alternative to direct synthesis involves multi-step conversion strategies starting from more common piperazine derivatives, such as 1-(2-aminoethyl)piperazine (B7761512) (AEP) or 1-(2-hydroxyethyl)piperazine (HEP). These methods introduce the hydrazine functionality by chemically modifying the existing side chain.

Conversion from 1-(2-aminoethyl)piperazine (AEP):

A well-established, though technically demanding, method for converting a primary amine to a hydrazine is through diazotization followed by reduction.

Diazotization: 1-(2-Aminoethyl)piperazine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the primary amino group into a diazonium salt.

Reduction: The resulting diazonium salt is then reduced to form the corresponding hydrazine. A common reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid.

This pathway requires careful control of reaction conditions, especially during the diazotization step, as diazonium salts can be unstable.

Conversion from 1-(2-hydroxyethyl)piperazine (HEP):

This strategy involves converting the terminal hydroxyl group of the side chain into a better leaving group, followed by nucleophilic substitution with hydrazine.

Activation of the Hydroxyl Group: The hydroxyl group of HEP is first converted into a good leaving group. This can be achieved by reaction with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate, or by reaction with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding halide (1-(2-chloroethyl)piperazine or 1-(2-bromoethyl)piperazine).

Nucleophilic Substitution: The resulting intermediate, now activated for substitution, is reacted with an excess of hydrazine hydrate. The hydrazine acts as a nucleophile, displacing the tosylate or halide to form this compound.

This two-step approach is often preferred due to the high availability of 1-(2-hydroxyethyl)piperazine and the generally high yields and reliability of nucleophilic substitution reactions.

Table 2: Precursors and Reagents for Conversion Strategies

| Precursor Compound | Conversion Strategy | Key Reagents | Intermediate |

| 1-(2-Aminoethyl)piperazine | Diazotization & Reduction | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Stannous Chloride (SnCl₂) | 1-(2-Diazoethyl)piperazine chloride |

| 1-(2-Hydroxyethyl)piperazine | Activation & Substitution | Thionyl Chloride (SOCl₂) or Tosyl Chloride (TsCl), Hydrazine Hydrate | 1-(2-Chloroethyl)piperazine or 1-(2-Tosyloxyethyl)piperazine |

Chemical Reactivity and Derivatization of 1 2 Hydrazinylethyl Piperazine

Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is a potent nucleophile and a versatile precursor for the synthesis of various nitrogen-containing compounds. Its reactivity is central to many derivatization strategies involving 1-(2-Hydrazinylethyl)piperazine.

Formation of Hydrazones and Schiff Bases

One of the most fundamental reactions of the hydrazine moiety is its condensation with aldehydes and ketones to form hydrazones, a class of compounds containing a C=N-NH2 functional group. kspublisher.comxiahepublishing.com This reaction is a cornerstone of combinatorial chemistry and is widely used to generate libraries of potential bioactive molecules. The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration to yield the hydrazone.

Similarly, Schiff bases, which are characterized by the RHC=NR' azomethine group, can be synthesized through the condensation of a primary amine with an aldehyde or ketone. In the context of this compound, the terminal amino group of the hydrazine moiety readily participates in this reaction. evitachem.com The formation of both hydrazones and Schiff bases is often catalyzed by a small amount of acid and may require heating under reflux to proceed to completion. These derivatives are not only stable compounds in their own right but also serve as crucial intermediates for further synthetic manipulations. evitachem.com

| Reactant | Product Type | Key Reaction Feature |

|---|---|---|

| Aldehyde | Hydrazone/Schiff Base | Condensation with terminal -NH2 of hydrazine |

| Ketone | Hydrazone/Schiff Base | Condensation with terminal -NH2 of hydrazine |

Cyclocondensation Reactions with Carbonyl Compounds

Beyond simple condensation, the hydrazine moiety of this compound can participate in cyclocondensation reactions with dicarbonyl compounds or other suitable bifunctional reagents. These reactions lead to the formation of various heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. For instance, reaction with a 1,3-dicarbonyl compound can yield a pyrazole (B372694) ring, while a 1,2-dicarbonyl compound can lead to a pyridazine (B1198779) derivative. The specifics of the resulting heterocyclic system depend on the nature of the carbonyl compound and the reaction conditions employed. These cyclocondensation reactions significantly expand the structural diversity that can be achieved from this single starting material.

Oxidative Cleavage Reactions

The hydrazine functional group is susceptible to oxidative cleavage. youtube.comyoutube.com Depending on the oxidizing agent and reaction conditions, this can lead to the formation of different products. Mild oxidation might yield a diazene (B1210634) (azo compound), while stronger oxidation can cleave the N-N bond, potentially leading to the formation of the corresponding amine or other degradation products. evitachem.com This reactivity, while sometimes a synthetic challenge, can also be harnessed to selectively remove or transform the hydrazine group after it has served its purpose in a multi-step synthesis.

Reactivity of the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two secondary amine nitrogens, each of which is nucleophilic and can participate in a range of chemical reactions. nih.govmdpi.com This allows for the modification of the piperazine core, further enhancing the molecular diversity of its derivatives.

N-Substitution Reactions (Alkylation, Acylation, Arylation)

The nitrogen atoms of the piperazine ring can be readily functionalized through N-substitution reactions. evitachem.commdpi.com

N-Alkylation: This involves the reaction of the piperazine nitrogen with an alkyl halide or other alkylating agent, resulting in the formation of a new carbon-nitrogen bond. ambeed.com This is a common strategy to introduce various alkyl groups onto the piperazine ring, thereby modifying the steric and electronic properties of the molecule. ambeed.com To achieve mono-alkylation, it is often necessary to use a large excess of piperazine or to employ protecting group strategies to prevent disubstitution.

N-Acylation: The piperazine nitrogens can react with acyl halides or acid anhydrides to form amides. ambeed.com This reaction is useful for introducing carbonyl-containing functionalities, which can serve as handles for further chemical modifications or as key pharmacophoric elements.

N-Arylation: The introduction of an aryl group onto the piperazine nitrogen can be achieved through reactions such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of N-aryl piperazine derivatives, which are common motifs in many pharmaceutical compounds.

| Reaction Type | Reagent | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Alkyl Halide | Alkyl Group |

| N-Acylation | Acyl Halide/Anhydride (B1165640) | Acyl Group |

| N-Arylation | Aryl Halide (with catalyst) | Aryl Group |

Role as a Nucleophile in Complex Molecular Assembly

The nucleophilic nature of the piperazine nitrogens makes this compound a valuable building block in the assembly of more complex molecular architectures. rsc.org It can act as a linker or scaffold, connecting different molecular fragments. For example, one nitrogen of the piperazine can be incorporated into a larger ring system, while the other nitrogen and the hydrazine moiety remain available for further functionalization. This dual reactivity allows for the construction of intricate three-dimensional structures with tailored properties.

Multi-Component Reaction Pathways Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all components, are highly valued in synthetic chemistry for their efficiency and atom economy. nih.govmdpi.com The unique structure of this compound, featuring a terminal primary amine on the hydrazine moiety and two secondary amines within the piperazine ring, makes it a versatile building block for various MCRs. Its participation can lead to the rapid synthesis of complex heterocyclic scaffolds.

Pyrazole Synthesis: The most established reaction pathway for hydrazine derivatives is the Knorr pyrazole synthesis, which involves the condensation reaction with a 1,3-dicarbonyl compound. youtube.comyoutube.com In this context, this compound can act as the N,N-dinucleophile. The reaction proceeds through the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com This pathway allows for the synthesis of N-substituted pyrazoles where the piperazinylethyl group is attached to one of the nitrogen atoms of the pyrazole core. A wide array of substituted pyrazoles can be generated by varying the substituents on the 1,3-dicarbonyl starting material. organic-chemistry.orgnih.gov

Table 1: Hypothetical Pyrazole Synthesis via Knorr-type Reaction

| Reactant 1 | Reactant 2 | Expected Product Core |

| This compound | 1,3-Diketone (e.g., Acetylacetone) | 1-(2-(Piperazin-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole |

| This compound | β-Ketoester (e.g., Ethyl acetoacetate) | 5-Methyl-2-(2-(piperazin-1-yl)ethyl)-2,4-dihydro-3H-pyrazol-3-one |

Ugi and Biginelli-type Reactions: The Ugi four-component reaction (Ugi-4CR) is a powerful MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives. researchgate.net The primary amine of the hydrazine group in this compound can serve as the amine component in the Ugi reaction. Studies have demonstrated the use of protected hydrazine in Ugi tetrazole reactions to create highly substituted tetrazoles. researchgate.netorganic-chemistry.org Furthermore, the piperazine core itself can be utilized in a "split-Ugi" reaction, a modified protocol for bis-secondary diamines that allows for regioselective N-acylation and N-alkylation in a single step. nih.gov This dual reactivity highlights the potential of this compound to generate diverse peptidomimetic scaffolds.

The Biginelli reaction is another classic MCR that typically synthesizes dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335). wikipedia.orgorganic-chemistry.org While direct participation of hydrazines as the urea component is not standard, modified protocols can incorporate hydrazine derivatives. Given the structural similarity of the terminal hydrazine group to urea, this compound could potentially be used in Biginelli-type condensations to create novel heterocyclic systems, although this would represent a non-classical application of the reaction. youtube.comnih.gov

Derivatization Strategies for Enhanced Analytical Profiling and Functionalization

Derivatization is a key strategy to modify the properties of this compound, either to facilitate its detection and quantification or to build new molecular architectures with specific functions. The molecule offers multiple reactive sites: the primary amine (-NH2) and secondary amine (-NH-) of the hydrazinyl group, and the secondary amine at position 4 of the piperazine ring.

Derivatization for Enhanced Analytical Profiling: Piperazine and its simple derivatives often lack a strong chromophore, which makes their detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors challenging, especially at low concentrations. jocpr.comresearchgate.net Chemical derivatization is employed to attach a UV-active or fluorescent tag to the molecule, thereby significantly enhancing detection sensitivity. jocpr.com The nucleophilic nitrogen atoms in this compound can be targeted with various derivatizing agents.

Table 2: Reagents for Analytical Derivatization

| Reagent | Target Functional Group | Purpose |

| 4-Chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) | Primary/Secondary Amines | Introduces a UV-active and fluorescent tag for HPLC analysis. jocpr.comjocpr.com |

| Dansyl chloride | Primary/Secondary Amines | Adds a fluorescent dansyl group for sensitive detection. researchgate.net |

| Benzaldehyde | Primary Amine (Hydrazine) | Forms a stable, UV-active Schiff base derivative. researchgate.net |

This approach allows for the accurate quantification of trace amounts of the compound in various matrices, such as in active pharmaceutical ingredients or biological samples. jocpr.com

Functionalization for Synthetic Applications: The functional groups of this compound serve as versatile handles for synthetic modifications, enabling the construction of a wide range of derivatives for applications in medicinal chemistry and material science.

Schiff Base Formation: The terminal primary amine of the hydrazine moiety readily undergoes condensation with aldehydes and ketones to form stable hydrazones (a class of Schiff bases). evitachem.com This reaction is fundamental for creating new C=N bonds and is a gateway to a vast library of compounds. The resulting Schiff bases can be used as ligands for metal complexes or as intermediates for further heterocyclic synthesis. researchgate.netcore.ac.ukresearchgate.net

Reaction with Isocyanates and Isothiocyanates: The nucleophilic nitrogens, particularly the terminal -NH2 group, can react with isocyanates and isothiocyanates. This reaction leads to the formation of substituted urea and thiourea (B124793) derivatives, respectively. These motifs are common in pharmacologically active molecules.

N-Alkylation and N-Acylation: The secondary amine at the N4 position of the piperazine ring is a prime site for modification. It can be functionalized through nucleophilic substitution reactions with alkyl halides (N-alkylation) or acyl chlorides/anhydrides (N-acylation). This strategy allows for the introduction of diverse substituents to modulate the compound's physicochemical properties, such as lipophilicity, basicity, and steric profile. mdpi.com

Table 3: Key Functionalization Reactions

| Reaction Type | Reagent | Functional Group Formed |

| Schiff Base Condensation | Aldehyde or Ketone | Hydrazone (-N-N=CR₂) |

| Urea Formation | Isocyanate (R-N=C=O) | Substituted Urea (-NH-CO-NH-R) |

| Thiourea Formation | Isothiocyanate (R-N=C=S) | Substituted Thiourea (-NH-CS-NH-R) |

| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine (at piperazine N4) |

| N-Acylation | Acyl Halide (R-CO-Cl) | Amide (at piperazine N4) |

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular structure of 1-(2-Hydrazinylethyl)piperazine. Methods such as NMR, FT-IR, and mass spectrometry each probe different aspects of the molecule's constitution.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not extensively published, the expected chemical shifts can be reliably predicted based on data from closely related analogues like 1-(2-hydroxyethyl)piperazine and piperazine (B1678402) itself. chemicalbook.comnih.govchemicalbook.com

¹H NMR: The proton NMR spectrum is anticipated to show several distinct signals. The protons on the piperazine ring typically appear as complex multiplets in the 2.5-3.0 ppm range. The two methylene (B1212753) groups of the ethyl side chain (-CH₂-CH₂-) would likely present as two triplets around 2.6 ppm and 2.8 ppm, respectively. The protons of the terminal hydrazinyl group (-NH-NH₂) would produce signals that can be broad and variable in position depending on the solvent and concentration, but are expected in the 3-5 ppm region.

¹³C NMR: The carbon NMR spectrum would provide a count of the unique carbon environments. For the symmetric piperazine ring, two distinct signals are expected for the C2/C6 and C3/C5 carbons, typically falling in the 45-55 ppm range. The two carbons of the ethyl linker would appear in the 55-65 ppm range.

Predicted NMR Data for this compound

| Technique | Structural Unit | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Piperazine ring protons | ~2.5 - 3.0 | Two overlapping multiplets |

| -N-CH₂-CH₂-N- | ~2.6 and ~2.8 | Two distinct triplets | |

| -NH-NH₂ | Variable (e.g., 3-5) | Broad signals, exchangeable with D₂O | |

| ¹³C NMR | Piperazine C2/C6 | ~54 | Carbon adjacent to the ethyl substituent |

| Piperazine C3/C5 | ~46 | Carbon adjacent to the secondary amine | |

| Ethyl linker carbons | ~58 and ~60 | Two distinct signals |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, and C-N bonds. chemicalbook.comresearchgate.net Analysis of piperazine and its derivatives provides a basis for these assignments. researchgate.net

Key vibrational frequencies include the N-H stretching vibrations of the primary amine (NH₂) and secondary amine (NH) groups in the 3200-3400 cm⁻¹ region. The aliphatic C-H stretching of the ethyl and piperazine ring methylene groups are expected between 2800 and 3000 cm⁻¹. The N-H bending vibrations typically appear around 1600 cm⁻¹, while C-N stretching vibrations are found in the 1100-1300 cm⁻¹ fingerprint region.

Characteristic FT-IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Hydrazine (B178648) (-NH₂) and Piperazine (-NH-) | 3200 - 3400 |

| C-H Stretch | Aliphatic (-CH₂-) | 2800 - 3000 |

| N-H Bend | Amine/Hydrazine | 1590 - 1650 |

| C-N Stretch | Aliphatic Amine | 1100 - 1300 |

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as its protonated form, [M+H]⁺.

The molecular formula of this compound is C₆H₁₆N₄, which corresponds to a monoisotopic mass of 144.1375 Da. The expected exact mass for the protonated molecule [C₆H₁₇N₄]⁺ would be 145.1448 Da.

Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. The most common fragmentation pathway for substituted piperazines involves the cleavage of the piperazine ring, often resulting in a prominent fragment ion corresponding to the loss of the ethylhydrazine (B1196685) side chain or fragmentation within the ring itself. nih.govnist.govresearchgate.net For example, a characteristic fragment at m/z 85 could be observed, corresponding to the piperazinyl cation after cleavage of the C-N bond of the ethyl group.

Predicted Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₆H₁₆N₄ |

| Monoisotopic Mass | 144.1375 Da |

| [M+H]⁺ (ESI-MS) | 145.1448 Da |

| Major Fragment Ions (m/z) | e.g., 85, 70, 56 |

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Should a suitable single crystal of this compound be grown, SC-XRD analysis would provide unambiguous proof of its molecular structure. This technique would determine the exact bond lengths, bond angles, and torsional angles within the molecule.

While specific crystallographic data for this compound is not publicly available, studies on numerous other piperazine derivatives consistently show that the six-membered piperazine ring adopts a stable chair conformation. nih.gov It is expected that this compound would also exhibit this chair conformation in the solid state, with the ethylhydrazine substituent occupying an equatorial position to minimize steric hindrance. The crystal packing would likely be dominated by intermolecular hydrogen bonding involving the N-H groups of both the piperazine ring and the terminal hydrazine moiety.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are vital for separating this compound from impurities or other components in a mixture, thereby allowing for its purity to be accurately assessed. Given the compound's polar and basic nature, High-Performance Liquid Chromatography (HPLC) is a particularly suitable technique.

A common approach would involve reverse-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase. To achieve good peak shape and retention for a basic compound like this, the mobile phase is typically an aqueous buffer mixed with an organic solvent like acetonitrile (B52724) or methanol, often with an acidic additive to protonate the amine groups. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Gas chromatography (GC) can also be used, often after derivatization to increase volatility and thermal stability. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography stands as a versatile and powerful technique for the analysis of piperazine and its derivatives. However, the inherent properties of these compounds, such as the lack of a strong chromophore, often necessitate specialized approaches for detection.

For compounds like this compound that are not UV active, alternative detection methods are essential. sielc.com Techniques such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), and Mass Spectrometry (LC/MS) are compatible and effective for the analysis of piperazine compounds. sielc.com

The choice of chromatographic mode is also critical. Due to the hydrophilic and basic nature of piperazine and its derivatives, they are often not well-retained on traditional reversed-phase (RP) columns without the use of an ion-pairing reagent. sielc.comresearchgate.net Therefore, alternative stationary phases or mobile phase compositions are often employed.

One successful approach involves the use of Hydrophilic Interaction Chromatography (HILIC). A method utilizing a cyanopropyl (CN) bonded stationary phase has been developed for the determination of piperazine, demonstrating excellent resolution and peak shape. researchgate.net Another approach uses a reversed-phase cation-exchange mechanism on specialized columns to achieve separation. sielc.com For some piperazine derivatives, a reverse-phase HPLC method with a C18 column can be used with a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.comsielc.com

In instances where UV detection is desired, pre-column derivatization can be employed to attach a UV-active moiety to the piperazine molecule. researchgate.netjocpr.com Reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) and dansyl chloride react with piperazine to form stable, UV-active derivatives, allowing for their detection at low levels using standard HPLC-UV instrumentation. researchgate.netjocpr.com

Table 1: HPLC Methodologies for Piperazine Analysis

| Chromatographic Mode | Column Type | Mobile Phase Components | Detection Mode | Reference |

| Reversed-Phase | C18 | Acetonitrile, Water, Phosphoric/Formic Acid | MS, ELSD, CAD | sielc.comsielc.comsielc.com |

| Hydrophilic Interaction | Cyanopropyl (CN) | Organic Modifier, Acid | ELSD | researchgate.net |

| Reversed-Phase Cation-Exchange | Primesep 100/200 | Acetonitrile, Water, Acid | ELSD, CAD, LC/MS | sielc.com |

| Reversed-Phase (with derivatization) | C8 | Acetonitrile, Formic Acid | Fluorescence (FLD), MS | researchgate.net |

| Reversed-Phase (with derivatization) | Chiralpak IC | Acetonitrile, Methanol, DEA | UV | jocpr.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Gas Chromatography (GC) Coupled with Mass Spectrometry

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another powerful tool for the analysis of piperazine derivatives. This technique is particularly well-suited for the analysis of volatile compounds and provides both separation and structural identification capabilities. researchgate.net

GC-MS methods have been successfully developed for the simultaneous detection and quantification of various piperazine-based drugs in different matrices. rsc.orgscholars.direct The method typically involves a simple solvent extraction followed by direct injection into the GC-MS system, often without the need for derivatization, which simplifies sample preparation. researchgate.netrsc.org The mass spectrometer provides detailed information about the molecular weight and fragmentation pattern of the analytes, allowing for confident identification.

For instance, an optimized GC-MS method has been established for the characterization of benzylpiperazine and 1-arylpiperazine based drugs, demonstrating the separation of numerous common piperazine compounds. rsc.org Studies on the metabolism of piperazine derivatives have also utilized GC/MS to identify various metabolites in biological samples. researchgate.net

Table 2: GC-MS Method Parameters for Piperazine Analysis

| Parameter | Condition | Reference |

| Sample Preparation | Simple Solvent Extraction | rsc.org |

| Derivatization | Often not required | researchgate.net |

| Detection | Mass Spectrometry (MS) | unodc.org |

| Application | Simultaneous detection and quantification | rsc.orgscholars.direct |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Application of Advanced Analytical Techniques in Reaction Monitoring and Process Understanding

The synthesis of this compound and related compounds involves multi-step processes where careful monitoring is essential for optimizing reaction conditions, maximizing yield, and ensuring product purity. google.comgoogle.com Advanced analytical techniques like HPLC and GC-MS are invaluable in this context.

During the synthesis, these methods can be used to:

Track the consumption of reactants and the formation of intermediates and the final product. This real-time information allows for the precise determination of reaction endpoints.

Identify and quantify impurities and by-products. Understanding the impurity profile is crucial for process optimization and for meeting regulatory requirements. veeprho.com Common impurities can arise from starting materials, side reactions, or degradation. veeprho.com

Develop a deeper understanding of the reaction mechanism. By analyzing the reaction mixture at different time points, insights into the reaction pathways and kinetics can be gained.

For example, in the preparation of 1-[2-(2-hydroxyethoxy)ethyl]piperazine, analytical methods are used to monitor the conversion rates of key intermediates, such as N-bis(2-chloroethyl)acetamide, during the cyclization step. google.com Similarly, in the synthesis of 2-hydroxyethyl piperazine, analytical techniques are used to analyze the product mixture, which may contain by-products like N,N'-di(2-hydroxyethyl)piperazine. google.com The ability to separate and quantify these closely related compounds is critical for process control.

The use of these analytical tools provides a robust framework for process analytical technology (PAT), enabling a more controlled and efficient manufacturing process for this compound and other piperazine derivatives.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of chemical compounds. While specific DFT studies on 1-(2-Hydrazinylethyl)piperazine are not prevalent in the literature, the application of these methods to structurally similar compounds, such as 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES), provides a clear blueprint for how its properties can be analyzed. nih.gov

DFT calculations, often using functionals like B3LYP, can determine the optimized molecular geometry, vibrational frequencies, and electronic parameters of a molecule in its ground state. nih.govresearchgate.net Key insights derived from these calculations include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

Global Reactivity Descriptors: Based on HOMO and LUMO energies, various descriptors can be calculated to quantify reactivity. These include electronegativity, chemical hardness, global softness, and the electrophilicity index (ω), which helps predict how a molecule will interact with biological targets. mdpi.commdpi.com

In studies of piperazine (B1678402) derivatives, DFT has been used to correlate these calculated electronic and structural parameters with the observed biological activity, forming the basis for Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com

Analysis of Intermolecular and Intramolecular Interactions

Understanding the non-covalent interactions that govern how a molecule interacts with itself and its environment is fundamental to predicting its physical properties and biological function.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. The surface is generated based on the electron distribution of the molecule, and different properties can be mapped onto it. By analyzing the "fingerprint plots" derived from the Hirshfeld surface, the relative contributions of various types of intermolecular contacts can be determined. nih.govnih.gov

For instance, in the crystal structure of a piperazine-1,4-diium (B1225682) adduct, Hirshfeld analysis revealed that H⋯O/O⋯H and H⋯H contacts were the most significant, contributing 50.2% and 36.2% respectively to the crystal packing. nih.govnih.gov In another complex containing a piperidino-triazine ligand, H…H, Cl…H, N…H, and C…H contacts were found to be the most important for stabilizing the structure. mdpi.com These analyses identify the key hydrogen bonds and van der Waals forces that stabilize the crystalline solid.

| Crystal Structure | Contact Type | Contribution (%) | Reference |

|---|---|---|---|

| Piperazine-1,4-diium Adduct | H⋯O/O⋯H | 50.2 | nih.govnih.gov |

| H⋯H | 36.2 | nih.govnih.gov | |

| Tetranuclear Cu(II) Complex with Piperidino Analog | H…H | 52.8 | mdpi.com |

| Cl…H | 19.0 | mdpi.com | |

| N…H | 9.7 | mdpi.com | |

| C…H | 7.7 | mdpi.com | |

| Cl…C | 3.2 | mdpi.com |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to define atoms and the bonds between them. By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, QTAIM can characterize the nature of chemical bonds, including weak non-covalent interactions like hydrogen bonds and van der Waals forces. This offers a deeper, quantitative understanding that complements the visual approach of Hirshfeld analysis.

Non-Covalent Interaction (NCI) analysis is a computational tool that helps to visualize and identify non-covalent interactions in real space. It is based on the electron density and its derivatives. The resulting plots show large, colored surfaces between interacting fragments, with the color indicating the type and strength of the interaction (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals forces, and red for repulsive steric clashes). This method is particularly useful for understanding the forces that drive molecular recognition and self-assembly.

Molecular Electrostatic Potential (MEP) Mapping for Active Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's surface, with different colors representing different potential values.

Red regions (negative potential) indicate areas rich in electrons, which are susceptible to electrophilic attack. In a molecule like this compound, these would likely be centered on the nitrogen atoms.

Blue regions (positive potential) denote electron-deficient areas, which are favorable for nucleophilic attack. These are often found around hydrogen atoms attached to heteroatoms.

In a study on the related compound HEPES, MEP analysis was computed using DFT to identify these reactive centers, providing insight into the molecule's chemical behavior. nih.gov This mapping is crucial for predicting how a ligand might bind to the active site of a protein or receptor. biointerfaceresearch.com

In Silico Approaches for Molecular Design and Interaction Prediction

In silico methods are a cornerstone of modern drug discovery and materials science, enabling the design of new molecules and the prediction of their interactions with biological targets. biointerfaceresearch.com For piperazine-based compounds, these approaches have been used to design novel inhibitors and predict their efficacy. mdpi.comnih.gov

Key in silico techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a set of piperazine derivatives designed as mTORC1 inhibitors, QSAR models identified key molecular descriptors like LUMO energy, electrophilicity, and polar surface area that correlate with inhibitory activity. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking studies on newly designed piperazine-linked thiohydantoin derivatives identified potential androgen antagonists by calculating their binding energy and inhibition constant with the androgen receptor. researchgate.net

ADME Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov In silico ADME analysis of designed piperazine derivatives helped select candidates with good oral bioavailability and drug-likeness profiles. mdpi.com

These computational strategies allow for the rapid screening of virtual libraries of compounds and the rational design of molecules with desired properties, significantly accelerating the development of new therapeutic agents and materials. researchgate.netnih.gov

Lack of Available Data on the Theoretical and Computational Chemistry of this compound

Despite a comprehensive search for theoretical and computational chemistry studies focusing on the structure-reactivity relationship of this compound for synthetic optimization, no specific research findings or data on this particular compound could be located.

Consequently, it is not possible to generate the requested scientifically accurate and detailed content, including data tables and research findings, for this compound. The absence of published research in this specific area means that the core of the requested article—an in-depth analysis of its structure-reactivity relationship for synthetic optimization—cannot be constructed.

It is important to note that while the broader field of piperazine chemistry is well-documented, the specific compound of interest, this compound, appears to be uncharacterized in the context of theoretical and computational studies for synthetic purposes. Therefore, the requested article cannot be produced as per the specified outline and content requirements due to the current lack of available scientific data.

Role and Applications in Advanced Organic Synthesis

As a Versatile Building Block for Complex Heterocyclic Systems

The dual reactivity of 1-(2-Hydrazinylethyl)piperazine, stemming from its nucleophilic hydrazine (B178648) moiety and the secondary amine of the piperazine (B1678402) ring, makes it an exemplary building block for constructing complex heterocyclic systems. The hydrazine group is particularly valuable for its ability to readily undergo condensation reactions with carbonyl compounds.

A primary application of hydrazines in organic synthesis is the Knorr pyrazole (B372694) synthesis and related cyclocondensation reactions. nih.gov In this context, this compound can react with 1,3-dicarbonyl compounds to yield highly substituted pyrazoles. The reaction proceeds via the initial formation of a hydrazone, which then undergoes an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. nih.gov This method provides a direct route to pyrazoles bearing a piperazinylethyl substituent, a motif of interest in medicinal chemistry.

Similarly, condensation of this compound with 1,2-diketones offers a straightforward pathway to quinoxaline (B1680401) derivatives, another important class of nitrogen-containing heterocycles. researchgate.net The reaction involves the sequential condensation of both nitrogen atoms of the hydrazine with the two carbonyl groups of the diketone.

The piperazine nitrogen itself can be engaged in further synthetic transformations, allowing for the creation of even more complex fused or linked heterocyclic structures. This versatility enables chemists to access a wide range of molecular architectures from a single, readily available starting material.

Design and Synthesis of Novel Organic Scaffolds

The concept of a molecular scaffold is central to modern drug discovery and materials science, providing a core structure upon which diverse functional groups can be appended. The piperazine nucleus is a well-established and highly valued scaffold. nih.govrsc.org this compound serves as an advanced precursor for the development of novel and more elaborate organic scaffolds.

Its utility lies in its ability to be incorporated into larger molecular frameworks through reactions involving either the hydrazine or the piperazine functionality. For instance, the hydrazine group can be transformed into various five-membered heterocycles like pyrazoles or triazoles, which then act as part of a larger, rigidified scaffold. The secondary amine of the piperazine ring (at position 4) remains available for modification, such as acylation, alkylation, or arylation, allowing for the introduction of a second point of diversity. rsc.org

This strategic, stepwise functionalization is key to creating libraries of compounds with distinct three-dimensional arrangements. Researchers have successfully synthesized enantiomerically enriched bicyclic systems, such as piperazine-annulated β-lactams, using haloalkyl-substituted azetidin-2-ones, demonstrating the capacity of piperazine derivatives to form complex, stereodefined scaffolds.

Development of Specialized Chemical Reagents and Ligands

The nitrogen atoms in both the piperazine ring and the hydrazine group are excellent coordinating sites for metal ions, making this compound and its derivatives valuable precursors for specialized ligands. rsc.orgbiointerfaceresearch.com These ligands can chelate to metal centers, forming stable metal complexes with applications in catalysis, materials science, and bioinorganic chemistry. rsc.orgbiointerfaceresearch.com

A particularly effective strategy involves the initial condensation of the hydrazine moiety of this compound with an aldehyde or ketone to form a hydrazone. This reaction not only creates a new, often conjugated system but also introduces additional donor atoms, leading to polydentate ligands. For example, salicylaldehyde-derived piperazine-functionalized hydrazones have been prepared and used to form platinum(II) complexes. nih.gov These hydrazone ligands act as ONN-donors, coordinating to the metal center through the phenolic oxygen, the imine nitrogen, and one of the piperazine nitrogens.

The resulting metal complexes often exhibit unique chemical and physical properties. Studies on group 12 metal complexes with related (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine ligands have revealed a remarkable structural diversity, with the piperazine nitrogen participating in coordination to form various geometries, including distorted tetrahedral and octahedral environments. rsc.org The ability to fine-tune the electronic and steric properties of these ligands by modifying the substituents on the piperazine ring or the hydrazone backbone allows for the rational design of metal complexes with specific catalytic or biological activities. biointerfaceresearch.comnih.gov

Table 1: Examples of Metal Complexes with Piperazine-Based Ligands

| Ligand Type | Metal Ion(s) | Resulting Complex Geometry | Potential Application | Reference(s) |

| Piperazine-functionalized hydrazone | Pt(II) | Square Planar | Anticancer Agents | nih.gov |

| (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine | Zn(II), Cd(II), Hg(II) | Trigonal Bipyramidal, Distorted Octahedral, Square Pyramidal | Photoluminescent Materials | rsc.org |

| N2O2 Ligands from Piperazine | Co(II), Cu(II), Zn(II) | Distorted Octahedral, Tetrahedral | Biological Imaging, DNA Binding | biointerfaceresearch.com |

This table is interactive and provides a summary of research findings.

Exploitation in Combinatorial Chemistry and Chemical Library Generation

Combinatorial chemistry is a powerful technique for rapidly generating large collections of diverse molecules, known as chemical libraries, which can be screened for desired biological activities. nih.govnih.gov The success of this approach often relies on the use of versatile scaffolds that allow for the systematic introduction of various building blocks. rsc.orgnih.govijpsr.com

This compound is an ideal candidate for use in diversity-oriented synthesis and the generation of combinatorial libraries. Its bifunctional nature provides two distinct points for chemical modification. The synthetic strategy can be designed as follows:

Scaffold Attachment: The molecule can be anchored to a solid support through one of its functional groups, typically the more reactive hydrazine end.

First Point of Diversity (R1): The free piperazine nitrogen can be reacted with a library of building blocks, such as carboxylic acids (via amide bond formation) or alkyl halides.

Second Point of Diversity (R2): After the first diversification step, the hydrazine moiety (or a derivative like a hydrazone) can be cleaved from the support or further reacted with another set of building blocks.

This approach allows for the exponential generation of a large number of unique compounds from a small set of starting materials. The use of mixture-based synthetic combinatorial libraries, where pools of compounds based on a common scaffold are tested together, has proven effective in identifying novel antibacterial agents. nih.gov The piperazine scaffold is frequently employed in such libraries due to the favorable physicochemical properties it imparts to the final molecules. rsc.orgnih.gov

Q & A

Q. What structural features make this compound unique in drug discovery?

- Methodological Answer : The hydrazine-ethyl linker provides:

- Dual functionality : Acts as a hydrogen-bond donor (hydrazine) and a flexible spacer (ethyl group).

- Synergistic effects : Combines piperazine’s pharmacokinetic advantages with hydrazine’s chelation potential, enhancing antimicrobial and anticancer profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.